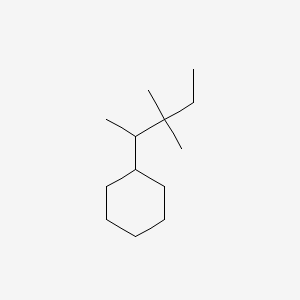

(1,2,2-Trimethylbutyl)cyclohexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1,2,2-Trimethylbutyl)cyclohexane is an organic compound with the molecular formula C₁₃H₂₆. It is a derivative of cyclohexane, where a (1,2,2-trimethylbutyl) group is attached to the cyclohexane ring. This compound is known for its unique structural properties and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,2-Trimethylbutyl)cyclohexane typically involves the alkylation of cyclohexane with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where cyclohexane reacts with (1,2,2-trimethylbutyl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and catalysts is crucial to achieve high yields and minimize by-products. The product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(1,2,2-Trimethylbutyl)cyclohexane can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of cyclohexanone derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium or platinum, resulting in the formation of cyclohexane derivatives.

Substitution: Halogenation reactions can occur with halogens like chlorine or bromine, leading to the formation of halogenated cyclohexane derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium or platinum catalyst.

Substitution: Chlorine or bromine in the presence of light or a radical initiator.

Major Products Formed

Oxidation: Cyclohexanone derivatives.

Reduction: Cyclohexane derivatives.

Substitution: Halogenated cyclohexane derivatives.

Scientific Research Applications

(1,2,2-Trimethylbutyl)cyclohexane has several applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1,2,2-Trimethylbutyl)cyclohexane depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its interactions with molecular targets such as enzymes or receptors can influence its activity and effects.

Comparison with Similar Compounds

Similar Compounds

Cyclohexane: A simple cyclic hydrocarbon with similar structural properties.

Methylcyclohexane: A derivative of cyclohexane with a methyl group attached.

Ethylcyclohexane: Another derivative with an ethyl group attached.

Uniqueness

(1,2,2-Trimethylbutyl)cyclohexane is unique due to the presence of the (1,2,2-trimethylbutyl) group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions in various chemical and biological systems.

Biological Activity

(1,2,2-Trimethylbutyl)cyclohexane is an organic compound with the molecular formula C₁₃H₂₆. It is a cyclohexane derivative characterized by the presence of a (1,2,2-trimethylbutyl) group. This compound exhibits unique structural properties that may influence its biological activity and interactions with biomolecules.

| Property | Value |

|---|---|

| CAS No. | 61142-21-0 |

| Molecular Formula | C₁₃H₂₆ |

| Molecular Weight | 182.35 g/mol |

| IUPAC Name | 3,3-dimethylpentan-2-ylcyclohexane |

| InChI Key | UAPPTCJSYQWNJS-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Its unique steric and electronic properties allow it to participate in several biochemical pathways:

- Enzyme Interactions : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic processes.

- Receptor Binding : It can potentially bind to receptors involved in signal transduction pathways, affecting cellular responses.

Toxicological Profile

Recent studies have highlighted the potential toxicological effects of this compound. Research indicates that similar compounds can exhibit adverse effects such as:

- Cytotoxicity : Some derivatives have shown cytotoxic effects on human cell lines.

- Mutagenicity : Preliminary assessments suggest potential mutagenic properties that warrant further investigation.

Case Studies

- Antimicrobial Activity : A study examined the antimicrobial properties of this compound against various pathogens. The results indicated moderate activity against certain fungi and bacteria, suggesting its potential use in antimicrobial formulations .

- Biofilm Inhibition : Another case study assessed the compound's ability to inhibit biofilm formation in Candida species. The findings demonstrated significant inhibition at specific concentrations, indicating its potential as a therapeutic agent against biofilm-associated infections .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Cyclohexane | Minimal biological activity | Simple cyclic hydrocarbon |

| Methylcyclohexane | Low antimicrobial activity | One methyl group attached |

| (1,2-Dimethylbutyl)cyclohexane | Moderate cytotoxicity | Two methyl groups; less steric hindrance |

Properties

CAS No. |

61142-21-0 |

|---|---|

Molecular Formula |

C13H26 |

Molecular Weight |

182.35 g/mol |

IUPAC Name |

3,3-dimethylpentan-2-ylcyclohexane |

InChI |

InChI=1S/C13H26/c1-5-13(3,4)11(2)12-9-7-6-8-10-12/h11-12H,5-10H2,1-4H3 |

InChI Key |

UAPPTCJSYQWNJS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C(C)C1CCCCC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.